4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine
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Overview
Description
4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 4th position and two methyl groups at the 6th and 7th positions of the pyrrolo[3,4-c]pyridine ring system The diimine functionality at the 1st and 3rd positions adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The diimine functionality can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the diimine functionality.
- Coupled products with extended conjugation or additional heterocyclic rings .
Scientific Research Applications
4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine involves its interaction with molecular targets such as enzymes or receptors. The diimine functionality can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects .
Comparison with Similar Compounds
- 4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione
- 6,7-Dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine
- 4-Bromo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine
Uniqueness: 4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new chemical entities with specific properties .
Properties
Molecular Formula |
C9H9IN4 |
---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
3-imino-4-iodo-6,7-dimethylpyrrolo[3,4-c]pyridin-1-amine |
InChI |
InChI=1S/C9H9IN4/c1-3-4(2)13-7(10)6-5(3)8(11)14-9(6)12/h1-2H3,(H3,11,12,14) |
InChI Key |
OTSOMIWNCLWOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=C1C(=NC2=N)N)I)C |
Origin of Product |
United States |
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